Gossypol acetic acid
Overview
Description
Gossypol acetic acid is a derivative of gossypol, a polyphenolic aldehyde found in cotton plants (Gossypium species). Gossypol itself is a yellow pigment that serves as a protective agent for the plant. This compound has garnered significant interest due to its diverse biological activities, including antifertility, antiviral, antioxidant, antimicrobial, antimalarial, and notably, antitumor properties .
Mechanism of Action
Target of Action
Gossypol acetic acid primarily targets the Bcl-2 family of anti-apoptotic proteins . It also targets FtsZ, a protein involved in bacterial cell division . In cancer cells, it has been shown to interact with kinases involved in cell cycle regulation .
Mode of Action
This compound interacts with its targets to induce apoptosis and inhibit cell proliferation. It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . In bacteria, it likely kills cells by directly targeting cell division .
Biochemical Pathways
This compound affects various biochemical pathways. It modulates different cancer hallmarks and signaling pathways, exhibiting significant antineoplastic effects against various cancer types . It also induces apoptosis and inhibits cell proliferation by targeting kinases involved in cell cycle regulation .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of apoptosis in tumor cells and the inhibition of cell proliferation . It also increases the production of reactive oxygen species (ROS), upregulates the expression of caspases 3 and 9, and decreases the mitochondrial membrane potential, inducing apoptosis .
Action Environment
Environmental factors such as the amount of fertilizer used, the composition of the fertilizer, the species of cotton plant, sowing times, regional temperatures, soil conditions, water distribution, and agrotechnical treatment can influence the quantity of this compound . These factors may potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Gossypol acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind with the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . It also inhibits the GTPase activity of Filamenting temperature sensitive mutant Z (FtsZ) and enhances its polymerization .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria strains . It also affects cell division in bacteria by interfering with the assembly of the cell division FtsZ ring .
Molecular Mechanism
The molecular mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . It also inhibits the GTPase activity of FtsZ and enhances its polymerization .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the time required for bacterial growth significantly increases at each incremental concentration of this compound
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been observed that body weight, feed intake, sperm concentration, sperm motility, and LDH-X levels in mice increased when treated with this compound . The enzyme activities of ALT, AST, and AST/ALT decreased
Preparation Methods
Synthetic Routes and Reaction Conditions: Gossypol acetic acid can be synthesized by reacting gossypol with acetic acid. The process involves dissolving gossypol in an ether solution and then precipitating it with acetic acid. The resulting this compound can be further purified by recrystallization from a mixture of ethyl ether and acetic acid .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of large-scale recrystallization techniques helps in obtaining the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Gossypol acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as aldehyde and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the aldehyde groups of this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Comparison with Similar Compounds
Gossypol acetic acid is unique due to its dual mechanism of action and broad spectrum of biological activities. Similar compounds include:
(S)-(-)-Gossypol: An enantiomer of gossypol that has shown greater potency in biological evaluations.
6,6′-Dimethoxygossypol: A derivative with modified chemical structure and potentially different biological activities.
Properties
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
Record name | Gossypol acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gossypol acetic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gossypol acetic acid clathrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002702979 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gossypol-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GOSSYPOL ACETIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GOSSYPOL ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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